Product packaging for Spinosyn P(Cat. No.:)

Spinosyn P

Cat. No.: B1260845
M. Wt: 703.9 g/mol
InChI Key: GWXUECNDJTYZFN-PNXRJMMDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spinosyn P is a member of the spinosyn family, a group of tetracyclic macrolides produced by the fermentation of the actinomycete Saccharopolyspora spinosa . These compounds are known for their unique and complex molecular structure, which consists of a polyketide-derived macrocyclic core fused to two deoxysugars: a rhamnose and a forosamine moiety . This distinct architecture is of significant interest in natural product research and biosynthesis studies. The primary research value of spinosyns lies in their novel mode of action. They are known to target the insect nervous system by binding to nicotinic acetylcholine receptors (nAChRs) at a site distinct from other insecticides . This binding leads to the disruption of acetylcholine neurotransmission, resulting in neuronal excitation, involuntary muscle contractions, paralysis, and ultimately insect mortality . Spinosyns also exhibit secondary effects on gamma-aminobutyric acid (GABA) receptors, further contributing to their insecticidal properties . This dual mechanism is a key area of investigation for understanding insect neurophysiology and resistance management. Research indicates that this unique action makes cross-resistance with other insecticide classes, such as neonicotinoids, avermectins, diamides, and pyrethroids, unlikely . Due to these properties, this compound is a valuable compound for scientific study. Its applications in research include exploring the molecular basis of ligand-receptor interactions in the insect nervous system, investigating potential new avenues for insect pest control, and as a reference standard in analytical chemistry and metabolic studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data pertaining to this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H61NO10 B1260845 Spinosyn P

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C39H61NO10

Molecular Weight

703.9 g/mol

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

InChI

InChI=1S/C39H61NO10/c1-8-24-10-9-11-32(50-34-15-14-31(40(5)6)21(3)46-34)20(2)35(42)30-18-28-26(29(30)19-33(41)48-24)13-12-23-16-25(17-27(23)28)49-39-38(45-7)37(44)36(43)22(4)47-39/h12-13,18,20-29,31-32,34,36-39,43-44H,8-11,14-17,19H2,1-7H3/t20-,21-,22+,23-,24+,25-,26-,27-,28-,29+,31+,32+,34+,36+,37-,38-,39+/m1/s1

InChI Key

GWXUECNDJTYZFN-PNXRJMMDSA-N

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)O)O)OC)C)OC6CCC(C(O6)C)N(C)C

Origin of Product

United States

Structure Activity Relationships Sar of Spinosyn P and Its Analogs

Elucidation of Structural Determinants for Biological Potency within Spinosyn Congeners

Extensive studies on spinosyn congeners have revealed critical structural determinants for their biological potency. The tetracyclic ring system and the rhamnose sugar moiety are particularly sensitive to modifications, with changes in these regions often leading to significant shifts in insecticidal activity flybase.org. Both the rhamnose and forosamine (B98537) sugar units are essential for the insecticidal action of spinosyns. Spinosyn A is consistently identified as one of the most active spinosyns against various insect pests, including the tobacco budworm (Heliothis virescens).

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the molecular properties that govern the biological activity of spinosyns. These computational approaches aim to establish mathematical relationships between chemical structure and biological activity, providing insights for the design of more potent analogs.

Various statistical and computational models have been applied in spinosyn QSAR studies. Artificial Neural Network (ANN) based QSAR analyses have indicated that modifications to the 2',3',4'-tri-O-methylrhamnosyl moiety hold potential for improving insecticidal activity. Furthermore, Multiple Linear Regression (MLR) models have demonstrated that whole-molecule properties, such as the calculated logarithm of the partition coefficient (CLogP) and the MOPAC dipole moment, are significant predictors of biological activity flybase.org. Research suggests that the most active spinosyns tend to possess relatively smaller MOPAC dipole moments and exhibit greater lipophilicity, indicated by larger CLogP values flybase.org.

Impact of Specific Structural Modifications on Biological Activity

Specific structural modifications across the spinosyn family have been correlated with their insecticidal efficacy, providing a framework for understanding the activity of Spinosyn P.

Methylation patterns on the rhamnose and forosamine sugars play a crucial role in determining spinosyn activity. A reduction in the number of methyl groups on the 2', 3', or 4' positions of the tri-O-methylrhamnose sugar typically leads to a substantial decrease in biological activity, often by at least a 10-fold margin. For instance, Spinosyn J, which is 3'-O-demethyl spinosyn A, and Spinosyn H, both lacking O-methyl groups in the rhamnose ring, show significantly reduced activity compared to Spinosyn A wikipedia.org. The methylation of the rhamnose moiety is a critical step for insecticidal activity, orchestrated by specific methyltransferases such as SpnI, SpnK, and SpnH.

In contrast, changes in the methylation pattern on the forosamine nitrogen, such as those seen in Spinosyns B and C compared to Spinosyn A, have been observed to have minimal impact on biological activity.

This compound is characterized by the presence of hydroxyl groups at both the 3'- and 4'-positions of its rhamnose sugar, indicating a demethylation at these positions compared to the fully methylated tri-O-methylrhamnose found in highly active congeners like Spinosyn A. The forosamine moiety in this compound is dimethylated.

Modifications to the tetracyclic macrolactone ring system also influence activity. The removal of a methyl group at positions C16 or C21, as observed in Spinosyns E and F, results in reduced insecticidal activity. Conversely, the addition of a methyl group at the C6 position, which differentiates Spinosyn D from Spinosyn A, has either a negligible effect or may slightly enhance activity.

This compound belongs to a group of spinosyns that are associated with comparatively smaller dipole moments. However, in terms of biological potency, this compound is considerably less active than many other spinosyns. For example, against neonate tobacco budworm larvae, this compound exhibits an LC50 value greater than 64 ppm, which contrasts sharply with the high potency of Spinosyn A, which has an LC50 of 0.05 ppm. This reduced activity of this compound aligns with the general observation that many naturally occurring spinosyns, other than Spinosyn A, are less active against target pests. The specific demethylation at the 3'- and 4'-positions of the rhamnose sugar in this compound is a likely contributor to its diminished biological activity, consistent with the broader SAR trends observed across the spinosyn family where rhamnose methylation is crucial for potency.

Molecular Mechanism of Action of Spinosyns Relevant to Spinosyn P

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary target of spinosyns is the nicotinic acetylcholine receptor (nAChR) in the insect nervous system. nih.govwikipedia.org Spinosyns interact with these receptors in a unique manner that distinguishes them from other insecticides that also target nAChRs, such as neonicotinoids. wikipedia.org

Identification and Characterization of Specific nAChR Subunit Targets (e.g., α6)

Research has identified the α6 subunit of the nicotinic acetylcholine receptor as a crucial target for spinosyns. researchgate.netresearchgate.netexeter.ac.uk Studies using genetic and molecular techniques, such as CRISPR/Cas9, have demonstrated that modifications or mutations in the gene encoding the α6 subunit can confer high levels of resistance to spinosyns in various insect species. researchgate.netnih.gov The disruption or absence of a functional α6 subunit leads to a loss of sensitivity to spinosad. nih.gov This high degree of specificity for the α6-containing nAChRs is a defining characteristic of the spinosyn class of insecticides. mdpi.com

Table 1: Research Findings on the Role of the nAChR α6 Subunit in Spinosyn Activity

Insect SpeciesExperimental ApproachKey FindingReference
Plutella xylostellaCRISPR/Cas9-mediated gene disruptionDisruption of the nAChR α6 subunit conferred high levels of resistance to spinosyns. researchgate.net
Drosophila melanogasterDα6 knockout strainHigh levels of resistance to spinosad were observed in flies lacking the Dα6 subunit. nih.gov
Frankliniella occidentalisIdentification of point mutation (G275E)A specific mutation in the transmembrane domain of the Foα6 subunit was associated with spinosad resistance. nih.gov
Ceratitis capitataImmunodetectionTruncated α6 subunit proteins in resistant flies failed to localize correctly in the cell membrane. mdpi.com

Neurophysiological Manifestations of Spinosyn Activity at the Cellular Level

The allosteric activation of nAChRs by spinosyns leads to distinct neurophysiological effects at the cellular level. The persistent influx of cations through the activated nAChR channels causes prolonged depolarization of the neuron. researchgate.net This state of hyperexcitation disrupts normal nerve function. wikipedia.org The widespread and uncontrolled firing of neurons in the central nervous system manifests as involuntary muscle contractions, tremors, and eventual paralysis in susceptible insects, ultimately leading to death. researchgate.netresearchgate.net

Resistance Mechanisms to Spinosyns Relevant to Spinosyn P

Cross-Resistance Patterns within and Across Insecticide Classes

Insecticide resistance is a significant challenge in pest management, often driven by the repeated use of compounds with similar modes of action. Spinosyns primarily target the insect nervous system by acting as allosteric activators of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α6 subunit researchgate.netpagepressjournals.orgnih.govschweizerbart.de. Resistance to spinosyns typically arises through target-site insensitivity, such as mutations or truncations in the nAChRα6 subunit, or through enhanced metabolic detoxification by enzymes like cytochrome P450 monooxygenases, esterases, and glutathione-S-transferases researchgate.netschweizerbart.deresearchgate.netpjoes.com.

Cross-Resistance within the Spinosyn Class

Cross-resistance within the spinosyn class is a well-documented phenomenon, largely due to their shared mode of action. Studies have consistently shown moderate to high levels of cross-resistance between spinosad and spinetoram (B1464634) in various pest species. For instance, in populations of the Colorado potato beetle (Leptinotarsa decemlineata), moderate cross-resistance was observed between spinosad and spinetoram, indicating that resistance to one spinosyn often confers resistance to the other nih.govresearchgate.net. Similarly, the diamondback moth (Plutella xylostella) populations selected for spinosad resistance frequently exhibit significant cross-resistance to spinetoram, with resistance ratios sometimes exceeding 1000-fold nih.govresearchgate.net. In Thrips palmi, high levels of resistance to spinetoram have been observed, often linked to the G275E mutation in the α6 subunit of the nicotinic acetylcholine receptor, which also impacts susceptibility to other spinosyns nih.govdntb.gov.uanih.gov. This suggests that if a pest population develops resistance to one spinosyn, its susceptibility to other compounds within the same class, including Spinosyn P, is likely to be compromised.

Cross-Resistance Across Other Insecticide Classes

The unique mode of action of spinosyns generally leads to a low likelihood of cross-resistance with insecticides from other chemical classes pagepressjournals.orgnih.gov. This characteristic has made spinosyns valuable tools in insecticide resistance management (IRM) programs, as they can be rotated with other classes to mitigate resistance development.

However, some studies have reported varying degrees of cross-resistance or lack thereof, depending on the pest species and the specific resistance mechanisms involved:

Minimal to Very Low Cross-Resistance: Numerous studies have shown that spinosyns typically exhibit minimal to very low cross-resistance to a wide range of other insecticide classes. This includes pyrethroids, avermectins, oxadiazines (e.g., indoxacarb), carbamates, methoxyfenozide, and neonicotinoids (e.g., imidacloprid) pagepressjournals.orgnih.gov. For example, a spinosad-selected Plutella xylostella strain showed very low cross-resistance to metaflumizone (B1676323) (1.75-fold), abamectin (B1664291) (2.81-fold), beta-cypermethrin (B1669542) (0.71-fold), diafenthiuron (B39198) (0.79-fold), chlorantraniliprole (B1668704) (2.16-fold), BT (3.34-fold), chlorfenapyr (B1668718) (0.49-fold), and chlorfluazuron (B1668723) (0.97-fold) mdpi.com.

Negative Cross-Resistance: In some instances, negative cross-resistance has been observed, where resistance to spinosyns leads to increased susceptibility to other insecticide classes. For example, spinosad-resistant populations of Helicoverpa armigera have shown negative cross-resistance to cypermethrin, methomyl, and indoxacarb (B177179) amazonaws.com. Similarly, in Spodoptera littoralis, spinosad-resistant strains displayed negative cross-resistance against fenvalerate, methomyl, chlorpyrifos-methyl, cyanophos, indoxacarb, and hexaflumuron (B1673140) ekb.eg. This phenomenon can be beneficial for resistance management, as it suggests that rotating spinosyns with these compounds could help manage resistance.

Specific Correlations: While generally low, some specific correlations have been noted. In Colorado potato beetle, a positive correlation was found between spinosad and tetraniliprole (B1426447) nih.govresearchgate.net. In Spodoptera littoralis, spinosad-resistant strains showed considerable cross-resistance to abamectin and profenofos (B124560) ekb.eg.

The table below summarizes some observed cross-resistance patterns involving spinosyns (spinosad and spinetoram) in various insect pests. This data is relevant to understanding potential resistance profiles for this compound, given its membership in the spinosyn class.

Table 1: Observed Cross-Resistance Patterns of Spinosyns (Spinosad/Spinetoram) in Key Insect Pests

Pest SpeciesSpinosyn (Selected For)Insecticide Class (Tested Against)Cross-Resistance LevelReference
Leptinotarsa decemlineata (Colorado potato beetle)Spinosad, SpinetoramSpinetoram, SpinosadModerate nih.govresearchgate.net
SpinosadTetraniliproleSignificant Positive nih.govresearchgate.net
Plutella xylostella (Diamondback moth)SpinosadSpinetoramHigh (1462-fold) nih.gov
SpinosadMetaflumizoneVery Low (1.75-fold) mdpi.com
SpinosadAbamectinVery Low (2.81-fold) mdpi.com
SpinosadBeta-cypermethrinVery Low (0.71-fold) mdpi.com
SpinosadChlorantraniliproleVery Low (2.16-fold) mdpi.com
Tuta absoluta (Tomato leafminer)SpinosadSpinetoramStrong Correlation researchgate.net
Helicoverpa armigera (Cotton bollworm)SpinosadCypermethrinNegative amazonaws.com
SpinosadMethomylNegative amazonaws.com
SpinosadIndoxacarbNegative amazonaws.com
Spodoptera littoralis (Cotton leafworm)SpinosadSpinetoramConsiderable ekb.eg
SpinosadAbamectinConsiderable ekb.eg
SpinosadProfenofosConsiderable ekb.eg
SpinosadFenvalerateNegative ekb.eg
SpinosadIndoxacarbNegative ekb.eg
Frankliniella occidentalis (Western flower thrips)Spinosad, SpinetoramSpinosad, SpinetoramHigh (19-312x, 5-170x) dergipark.org.tr

Note: This table provides a summary of reported cross-resistance patterns. The specific resistance ratios can vary significantly depending on the insect strain, selection pressure, and experimental conditions. The term "interactive" refers to the conceptual presentation of data that would allow for sorting or filtering in a dynamic digital format.

Synthetic and Semi Synthetic Derivatization of Spinosyns

Chemical Modification Strategies for Spinosyn Core and Side Chains

Research into the semi-synthetic modification of spinosyns has explored various regions of the molecule, including the tetracyclic macrolide core and the two deoxysugar side chains, forosamine (B98537) and rhamnose. lukasiewicz.gov.plresearchgate.net These modifications are intended to alter the molecule's polarity, stability, and interaction with its target site in insects. lukasiewicz.gov.pl

Core Modifications: The large tetracyclic lactone ring system has been a target for several chemical transformations. Strategies have included:

Hydrogenation: Saturation of double bonds within the macrolide ring, such as the C5-C6 bond, has been shown to significantly impact the biological activity spectrum and environmental persistence. lukasiewicz.gov.plresearchgate.net For instance, the hydrogenation of the C5-C6 double bond in spinosyn J is a key step in the synthesis of spinetoram (B1464634), which reduces soil residues. lukasiewicz.gov.pl

Halogenation and Alkylation: The introduction of various functional groups, including halogens and alkyl groups, to the lactone portion has been explored to modify the compound's properties. lukasiewicz.gov.pl

Epoxidation: The creation of epoxide rings on the macrocycle is another strategy that has been investigated. lukasiewicz.gov.pl

Side Chain Modifications: The sugar moieties, forosamine and rhamnose, are crucial for biological activity, and their modification has led to significant enhancements. nih.gov

Forosamine Moiety: The N-demethylation of the forosamine sugar can be followed by re-alkylation with different groups to probe structure-activity relationships.

Rhamnose Moiety: The hydroxyl groups on the rhamnose sugar are key targets for modification. Spinosyn P is naturally a monomethylated spinosyn. nih.gov The methylation pattern of this sugar is a known point of structural diversity among natural spinosyns. nih.gov A particularly successful strategy has been the etherification of the 3'-OH group. Changing the 3'-O-methyl group of spinosyn J to a 3'-O-ethyl group was a critical modification in developing the second-generation insecticide spinetoram, leading to increased lipophilicity and improved insecticidal activity. lukasiewicz.gov.plresearchgate.netresearchgate.net

Pseudoaglycones, where one of the sugars has been removed, often serve as important intermediates for these semi-synthetic modifications. lukasiewicz.gov.pl

Modification SiteType of ModificationExample Compound/ResultReference
Macrolide Core (C5-C6)Hydrogenation (Saturation)Component of Spinetoram lukasiewicz.gov.plresearchgate.net
Macrolide CoreHalogenation, Epoxidation, AlkylationGeneral derivatization strategies lukasiewicz.gov.pl
Rhamnose Sugar (3'-OH)Etherification (O-ethylation)Component of Spinetoram; improved lepidopteran activity lukasiewicz.gov.plresearchgate.net
Forosamine SugarN-demethylation and re-alkylationGeneral derivatization strategies lukasiewicz.gov.pl

Rational Design and Synthesis of Spinosyn Mimics and Analogues

The significant structural complexity of the spinosyn macrolide has driven efforts to design and synthesize simpler molecules that mimic their insecticidal activity. scispace.comiu.edu This approach, often aided by computer-aided molecular design (CAMD), aims to create synthetic mimics that are smaller, less complex, and potentially possess improved physicochemical properties while retaining the unique mode of action. semanticscholar.orgresearchgate.net

The design process for these mimics involves identifying the key structural features of the natural spinosyns responsible for their biological activity and then constructing a simplified scaffold that presents these features in the correct spatial orientation. researchgate.net Researchers have successfully developed synthetic mimics that, despite significant structural departure from the natural spinosyn tetracycle, exhibit high levels of insecticidal efficacy in both laboratory and field settings. scispace.com

A key challenge in this area was creating mimics that were not only potent but also sufficiently photostable for agricultural use. iu.edu For example, an early spinosyn mimic containing a UV-unstable oxime linker was improved by replacing it with a more stable carbamate bioisostere, resulting in a compound with both high activity and better stability. scispace.comiu.edu Studies on spinosyn-resistant strains of insects, such as Drosophila melanogaster, have indicated that these synthetic mimics likely share the same molecular target site as the natural spinosyns, which is an allosteric site on the nicotinic acetylcholine (B1216132) receptor (nAChR). scispace.comiu.edu

Strategies for Enhancing Biological Activity through Targeted Chemical Synthesis

A primary goal of the chemical derivatization of spinosyns is to enhance their biological performance. Structure-activity relationship (SAR) studies have been crucial in identifying specific molecular modifications that lead to greater potency and a broader pest spectrum. nih.gov

The development of spinetoram is a prominent example of successfully enhancing biological activity through targeted synthesis. nih.govresearchgate.net This second-generation product is a semi-synthetic derivative of spinosyns J and L. The targeted modifications included:

3'-O-ethylation of the rhamnose sugar: Replacing the methyl group with an ethyl group at this position was found to significantly increase intrinsic insecticidal activity, particularly against lepidopteran pests. researchgate.netresearchgate.net This change also increases the molecule's lipophilicity. researchgate.netresearchgate.net

Saturation of the C5-C6 double bond: Hydrogenation of this bond in the macrolide core was found to enhance activity against certain non-lepidopteran insect pests. researchgate.netresearchgate.net

The combination of these two modifications in a single molecule resulted in spinetoram, a product with improved efficacy, faster action, and a broader spectrum of control than the original natural spinosad mixture. researchgate.netresearchgate.net This rational, step-wise approach of identifying beneficial modifications and then combining them demonstrates a powerful strategy for optimizing the biological activity of complex natural products. researchgate.net

Compound/AnalogueModification(s) from Natural SpinosynsResulting EnhancementReference
Spinetoram3'-O-ethylation of rhamnose; Saturation of C5-C6 bondImproved insecticidal activity, expanded pest spectrum, enhanced duration of control nih.govresearchgate.net
3'-O-ethyl spinosyn A analogue3'-O-ethylation of rhamnoseImproved lepidopteran activity and enhanced activity against other pests like cotton aphids researchgate.net
5,6-dihydro spinosyn A analogueSaturation of C5-C6 bondImprovement in non-lepidopteran activity researchgate.net
Synthetic Mimic (carbamate linker)Simplified tri-aryl scaffold replacing tetracycleHigh insecticidal activity, improved photostability scispace.comiu.edu

Future Directions and Research Gaps in Spinosyn P Investigation

Complete Elucidation of Biosynthetic Pathways for Minor Spinosyn Factors including Spinosyn P

The biosynthesis of spinosyns, originating from Saccharopolyspora spinosa, involves a complex polyketide synthase (PKS) system and deoxysugar pathways for components like rhamnose and forosamine (B98537) researchgate.netnih.govnih.govasm.org. While the general 74-kilobase (kb) spinosyn (spn) gene cluster responsible for major spinosyns (A and D) has been largely identified researchgate.netnih.gov, the precise and complete biosynthetic pathways for minor spinosyn factors, including this compound, remain to be fully elucidated. This compound is among several minor spinosyns (such as K, O, U, V, W, and Y) that have been identified from mutant strains of S. spinosa google.comgoogle.com.

A notable observation indicating a gap in understanding is the accumulation of an intermediate, "this compound-CH2," in a heterologous host (S. albus J1074), which suggested insufficient activity of the methyltransferase SpnI sci-hub.se. This finding implies that specific enzymatic steps and their regulation, particularly those leading to the final structure of minor spinosyns like this compound, are not yet completely mapped out. The inherent complexity of the S. spinosa genome, characterized by high levels of DNA methylation and unclear regulatory mechanisms, poses significant challenges for genetic manipulation aimed at deciphering and enhancing the production of specific minor spinosyns researchgate.netnih.govresearchgate.netmdpi.com. Future research must focus on identifying and characterizing all enzymes and regulatory elements unique to the this compound pathway, potentially through advanced omics approaches (genomics, transcriptomics, metabolomics) to gain a comprehensive understanding.

Deeper Understanding of Structure-Function Relationships at the Molecular and Receptor Levels

Spinosyns, including the commercially significant spinosad (a mixture of Spinosyn A and D) and spinetoram (B1464634), exert their insecticidal activity primarily by acting as allosteric modulators of insect nicotinic acetylcholine (B1216132) receptors (nAChR) and by affecting gamma-aminobutyric acid (GABA) receptors in the insect nervous system researchgate.netwikipedia.orgresearchgate.netcreative-diagnostics.comresearchgate.netekb.eg. It is well-established that even minor structural alterations within the spinosyn family can lead to substantial differences in biological activity cotton.orgresearchgate.net. For instance, changes at positions C21 or C16 of the tetracyclic core can reduce lepidopteran activity by approximately tenfold researchgate.net.

Development of Novel Spinosyn Analogs with Tailored Biological Profiles and Enhanced Efficacy

The ongoing development of novel spinosyn analogs, or spinosoids, aims to achieve improved efficacy, a broader pest spectrum, and enhanced physical characteristics such as photostability nih.govresearchgate.netiu.edu. Researchers have successfully utilized combinatorial biosynthesis and metabolic engineering to generate new spinosyn derivatives. For example, 21-cyclobutyl-spinosyn A and D analogs have demonstrated superior insecticidal activities against certain pests compared to their natural counterparts nih.gov. Semisynthesis, involving chemical modifications of fermentation-derived spinosyns, has also been a fruitful approach, leading to the development of second-generation insecticides like spinetoram ekb.egnih.govresearchgate.netiu.edu. Over 1,000 semi-synthetic spinosyn analogs have been explored, focusing on modifications to the forosamine, rhamnose sugars, and the tetracyclic core researchgate.net.

A key future direction involves exploring this compound as a potential scaffold for the creation of new analogs. Given its status as a minor factor, its unique structural nuances could offer distinct starting points for chemical modification or biosynthetic engineering. The challenge lies in understanding how to selectively modify this compound to achieve tailored biological profiles, such as increased potency against specific pests or improved environmental persistence, without compromising its favorable toxicological characteristics. The development of simplified synthetic mimics of the spinosyn structure also represents an exciting avenue, with some mimics already showing efficacy comparable to spinetoram iu.edu.

Advanced Genetic Engineering Approaches for Sustainable this compound Production

Enhancing the production of spinosyns in S. spinosa through genetic engineering faces hurdles such as the organism's high DNA methylation levels and incompletely understood regulatory mechanisms researchgate.netnih.govresearchgate.netmdpi.com. Despite these challenges, strategies like the overexpression of the complete 74-kb spn gene cluster have significantly boosted spinosad yields, demonstrating increases of up to 124% compared to wild-type strains researchgate.netnih.govresearchgate.net.

Table 1: Impact of Genetic Engineering on Spinosad Yield in Saccharopolyspora spinosa

Strain TypeGenetic ModificationSpinosad Yield (mg/L)Reference
Wild TypeNone309 researchgate.netnih.gov
Engineered StrainOverexpression of complete spn gene cluster693 (124% increase) researchgate.netnih.gov
Engineered StrainOptimization + Overexpression of complete spn gene cluster920 researchgate.netnih.gov

Metabolic engineering approaches, focusing on increasing the supply of precursors such as rhamnose and forosamine, have also proven effective nih.govsci-hub.sefrontiersin.orgfrontiersin.org. For instance, overexpression of genes like gdh, kre, gtt, and epi has led to increased spinosad production researchgate.netnih.gov. Identifying and stably integrating gene expression cassettes into neutral sites within the S. spinosa genome is also critical for improving yields and developing new derivatives google.com.

For the sustainable production of this compound, specific genetic engineering efforts are needed to overcome its naturally low abundance researchgate.net. This would involve:

Targeted Pathway Engineering: Identifying and overexpressing the specific genes and regulatory elements that are rate-limiting or unique to this compound's biosynthesis.

Host Optimization: Exploring heterologous expression systems that are more amenable to genetic manipulation and high-yield production of minor spinosyns.

Overcoming Genetic Instability: Addressing the challenge of genetic instability often observed in engineered strains to ensure consistent and sustainable production nih.gov.

These advanced genetic engineering strategies, combined with fermentation optimization, are essential for transforming this compound from a minor laboratory curiosity into a potentially viable compound for various applications.

Q & A

Q. What are the key physicochemical properties of Spinosyn P, and how do they influence experimental design in bioactivity studies?

this compound's solubility, stability, and ionization under varying pH and temperature conditions are critical for designing bioassays. For instance, Spinosyn A (structurally similar) exhibits solubility of 290 mg/L at pH 5, while Spinosyn D shows reduced solubility (29 mg/L at pH 5) . Researchers must calibrate solvent systems and storage conditions (-20°C recommended for stability) to avoid degradation . Experimental protocols should include controls for pH-dependent hydrolysis and thermal stability tests.

Q. How can researchers validate the presence of this compound in complex biological matrices during metabolic studies?

Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and identify this compound. Reference the conversion methodologies for Spinosyn A/D to pseudoaglycones, which involve enzymatic or chemical hydrolysis to confirm structural integrity . Include internal standards (e.g., isotopically labeled analogs) to improve quantification accuracy and minimize matrix effects.

Q. What model organisms are appropriate for preliminary toxicity and efficacy testing of this compound?

Lepidopteran larvae (e.g., Spodoptera frugiperda) and dipterans (e.g., Drosophila melanogaster) are well-established models for spinosyn bioactivity studies due to their sensitivity to neural excitation mechanisms . Dose-response experiments should follow OECD guidelines, with mortality rates and sublethal effects (e.g., feeding inhibition) quantified over 48–72 hours.

Advanced Research Questions

Q. How can conflicting data on this compound’s mode of action be resolved?

Contradictions in mechanistic studies (e.g., nicotinic vs. GABA receptor interactions) require in vitro electrophysiology and in silico molecular docking simulations. For example, Sparks et al. (2008) used neural network-based QSAR models to resolve spinosyn-receptor binding ambiguities . Triangulate findings with RNAi knockdowns of putative target genes in model insects to confirm pathways.

Q. What statistical frameworks are optimal for analyzing dose-response data in this compound bioassays?

Apply probit or logit regression models to calculate LC₅₀/EC₅₀ values. Use SciPy’s stats module (e.g., Alexander-Govern test) to compare variance across treatment groups, ensuring non-normal distributions are addressed via bootstrapping . For multivariate data (e.g., synergistic effects with adjuvants), employ principal component analysis (PCA) or generalized linear mixed models (GLMMs).

Q. How can the PICO framework structure a study on this compound’s resistance evolution in pest populations?

  • P (Population): Helicoverpa armigera larvae resistant to conventional insecticides.
  • I (Intervention): this compound exposure at sublethal concentrations.
  • C (Comparison): Susceptible wild-type population.
  • O (Outcome): Frequency of resistance alleles (e.g., CYP450 upregulation) over 10 generations. This design aligns with longitudinal resistance monitoring protocols, integrating genomic sequencing and LC₅₀ shifts .

Q. What synthesis strategies address the low yield of this compound in microbial fermentation?

Optimize Saccharopolyspora spinosa culture conditions via response surface methodology (RSM). Key factors include carbon/nitrogen ratio, dissolved oxygen, and precursor feeding (e.g., methylmalonyl-CoA). Kirst (2010) highlights semi-synthetic modification of spinosyns to enhance yield, such as glycosylation engineering . Metabolomic profiling can identify bottleneck pathways for targeted genetic manipulation.

Methodological Guidance for Data Interpretation

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Conduct in vitro-in vivo correlation (IVIVC) analyses using compartmental pharmacokinetic models. Factors like cuticular penetration barriers in vivo may reduce bioavailability compared to cell-based assays . Validate with radiolabeled this compound to track absorption/distribution in whole organisms.

Q. What systematic review frameworks (e.g., SPIDER, PCC) are suitable for synthesizing this compound’s ecological impact data?

  • SPIDER Framework:
  • S (Sample): Non-target arthropods (e.g., pollinators).
  • PI (Phenomenon of Interest): Sublethal effects of field-level this compound exposure.
  • D (Design): Longitudinal field studies.
  • E (Evaluation): Reproductive success metrics.
  • R (Research Type): Mixed-methods (quantitative + ecological modeling) .
    • PCC Framework:
  • Population: Aquatic ecosystems.
  • Concept: Bioaccumulation potential.
  • Context: Agricultural runoff scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spinosyn P
Reactant of Route 2
Spinosyn P

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.